molecular formula C21H21N3O4S B2867991 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893126-55-1

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2867991
CAS No.: 893126-55-1
M. Wt: 411.48
InChI Key: ANANYQIYFUKQJY-UHFFFAOYSA-N
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Description

The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a structurally complex molecule featuring a cyclohepta[b]thiophene core fused with a seven-membered carbocyclic ring. Key structural elements include:

  • 1,3-Dioxoisoindolin-2-yl (Phthalimide) group: A heterocyclic moiety known for its electron-withdrawing properties and role in enhancing biological activity, particularly in anti-inflammatory and enzyme inhibition contexts .
  • Acetamido linker: Connects the phthalimide group to the thiophene core, influencing molecular flexibility and interaction with biological targets.

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-22-18(26)17-14-9-3-2-4-10-15(14)29-19(17)23-16(25)11-24-20(27)12-7-5-6-8-13(12)21(24)28/h5-8H,2-4,9-11H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANANYQIYFUKQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex molecule with potential therapeutic applications. Its biological activity has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C36H37N5O12SC_{36}H_{37}N_{5}O_{12}S, and its structure features a dioxoisoindoline moiety linked to a tetrahydrocyclohepta[b]thiophene core. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that compounds similar to this one may act through multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory activity against various enzymes, including cholinesterases, which are crucial in neurotransmission. For instance, some derivatives exhibit significant inhibition of butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Structural analogs have demonstrated moderate to significant antibacterial and antifungal properties. The lipophilicity of these compounds often correlates with increased antimicrobial activity .

Biological Activity Data

Activity Type IC50 Value Target Reference
Cholinesterase Inhibition46.42 µM (BChE)Butyrylcholinesterase
Antimicrobial ActivityModerateVarious bacterial strains
Selective SIRT2 InhibitionSubmicromolarSirtuin 2

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and oxidative damage, highlighting their potential in treating neurodegenerative disorders.
  • Anticancer Activity : Another investigation assessed the anticancer properties of structurally similar compounds in various cancer cell lines. The results showed significant cytotoxicity against breast and colon cancer cells, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • In Vivo Studies : Animal models treated with related compounds demonstrated improved cognitive function and reduced amyloid plaque formation in Alzheimer’s disease models, supporting their potential therapeutic role in neurodegeneration .

Comparison with Similar Compounds

Key Observations:

Phthalimide Derivatives: Compounds with the 1,3-dioxoisoindolin-2-yl group (e.g., ) demonstrate diverse biological activities, including anti-inflammatory effects .

Carboxamide Substituents :

  • N-methylcarboxamide (target compound) vs. N-pyridinyl (Compound 40) : Pyridinyl groups enhance anti-influenza activity by facilitating hydrogen bonding with viral polymerase.
  • N-tetrahydrofuranmethyl vs. N-furanmethyl : Heterocyclic substituents modulate solubility; furan derivatives exhibit higher molecular weights.

Biological Targets: Cyclohepta[b]thiophene derivatives with piperazinyl groups (e.g., VIb ) inhibit acetylcholinesterase, while thiazolidinone-phthalimide hybrids target inflammatory pathways.

Pharmacological Potential

  • Anti-Inflammatory Activity: Phthalimide-thiazolidinone hybrids reduced paw edema in vivo (Carrageenan model) with IC50 values comparable to diclofenac. The target compound’s phthalimide group may confer similar efficacy.
  • Enzyme Inhibition : Piperazinyl derivatives (VIb ) showed acetylcholinesterase inhibition (IC50 ~5 µM), suggesting the target compound’s carboxamide group could interact with enzyme active sites.

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